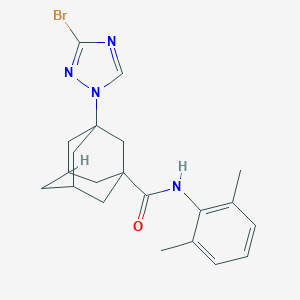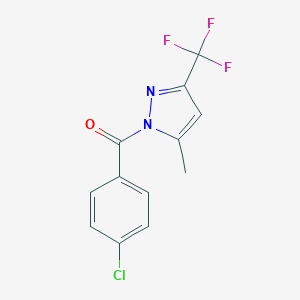
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CCMI belongs to the class of pyrazole derivatives and has been found to exhibit promising pharmacological properties. In
作用机制
The exact mechanism of action of 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been proposed that 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by modulating various signaling pathways. For example, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been reported to activate the AMPK signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor growth. 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound with high purity and yield. It has also been reported to exhibit low toxicity in vitro and in vivo. However, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. For example, its solubility in water is limited, which may affect its bioavailability. Furthermore, its pharmacokinetic properties have not been fully characterized, which may limit its potential clinical applications.
未来方向
There are several future directions for the research on 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential applications in the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its pharmacokinetic properties and optimize its formulation for clinical use. Furthermore, the development of novel derivatives of 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide with improved pharmacological properties may also be a promising direction for future research.
Conclusion
In conclusion, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide may lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 5-chloro-1-methylpyrazole-3-carboxamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This method has been reported to yield 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide with high purity and yield.
科学研究应用
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, 5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been reported to have analgesic effects by modulating the activity of neurotransmitters involved in pain perception.
属性
产品名称 |
5-chloro-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C11H9Cl2N3O |
分子量 |
270.11 g/mol |
IUPAC 名称 |
5-chloro-N-(3-chlorophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(13)6-9(15-16)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,14,17) |
InChI 键 |
ZAROTHWPXXZLQT-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
规范 SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)








![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)
